Superior Clinical Safety Profile: Zero Serious Adverse Events in Multiple Trials vs. BIA 10-2474 Fatal Neurotoxicity
JNJ-42165279 has demonstrated a clean clinical safety profile across multiple Phase I and Phase II trials, with no serious adverse events or neurological complications reported . In contrast, the FAAH inhibitor BIA 10-2474 caused one death and severe neurological adverse events in four additional subjects during a Phase I trial in 2016 . This critical safety differential stems from BIA 10-2474's broader off-target profile, including interactions with lipid-processing enzymes such as ABHD11, PNPLA6, PLA2G15, and PLA2G6 at high exposure levels, whereas JNJ-42165279 exhibits a narrower selectivity profile . For procurement decisions in safety-sensitive research environments, this documented clinical safety distinction is paramount.
| Evidence Dimension | Clinical Safety |
|---|---|
| Target Compound Data | Zero serious adverse events or neurological complications; acceptable safety profile |
| Comparator Or Baseline | BIA 10-2474: One death, four additional cases of severe neurological symptoms in Phase I trial |
| Quantified Difference | Absence of severe neurotoxicity vs. 1 fatality + 4 severe adverse events |
| Conditions | Phase I and Phase II clinical trials (NCT03664232, NCT02498392, NCT02915705) |
Why This Matters
This stark safety differential is the single most critical factor for procurement, as it distinguishes JNJ-42165279 from a compound that caused human fatalities.
- [1] Schmidt ME, et al. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study. Neuropsychopharmacology. 2024;50(2):480-487. View Source
- [2] Postnov A, et al. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clin Transl Sci. 2018;11(4):397-404. View Source
- [3] Kerbrat A, et al. Acute Neurologic Disorder from an Inhibitor of Fatty Acid Amide Hydrolase. N Engl J Med. 2016;375(18):1717-1725. View Source
- [4] Bonifacio MJ, et al. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10-2474. Br J Pharmacol. 2020;177(9):2123-2142. View Source
